molecular formula C14H10F2O5S B2700702 (4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate CAS No. 522624-61-9

(4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate

Cat. No.: B2700702
CAS No.: 522624-61-9
M. Wt: 328.29
InChI Key: AKISEPIDMROWEK-UHFFFAOYSA-N
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Description

(4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate is an organic compound with the molecular formula C14H10F2O5S It is a derivative of benzenesulfonate, featuring both formyl and methoxy substituents on the phenyl ring, along with difluoro substituents on the benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate typically involves the reaction of 4-formyl-2-methoxyphenol with 3,4-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Carboxy-2-methoxyphenyl 3,4-difluorobenzenesulfonate.

    Reduction: 4-Hydroxymethyl-2-methoxyphenyl 3,4-difluorobenzenesulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving sulfonate groups.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The difluoro substituents can increase the compound’s stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

    (4-Formyl-3-methoxyphenyl)boronic acid: Similar in structure but contains a boronic acid group instead of a sulfonate group.

    (4-Formyl-2-methoxyphenyl) 4-fluorobenzenesulfonate: Similar but with a single fluorine substituent on the benzenesulfonate moiety.

    Bis(4-formyl-2-methoxyphenyl)carbonate: Contains two formyl-methoxyphenyl groups linked by a carbonate ester.

Uniqueness

(4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate is unique due to the presence of both formyl and methoxy groups on the phenyl ring, combined with difluoro substituents on the benzenesulfonate moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O5S/c1-20-14-6-9(8-17)2-5-13(14)21-22(18,19)10-3-4-11(15)12(16)7-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKISEPIDMROWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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